molecular formula C17H14N2O2 B5841072 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B5841072
M. Wt: 278.30 g/mol
InChI Key: XIAVYKXQDGKCRK-UHFFFAOYSA-N
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Description

3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a synthetic quinazoline-dione derivative of significant interest in medicinal chemistry research. Quinazoline-2,4(1H,3H)-dione derivatives are recognized as fluoroquinolone-like inhibitors, targeting the bacterial enzymes DNA gyrase and topoisomerase IV . This mechanism is a promising avenue for developing novel antimicrobial agents to address the growing challenge of bacterial resistance . Furthermore, the quinazolinone scaffold is a privileged structure in anticancer research . Specifically, 3-phenylquinazolin-2,4(1H,3H)-dione derivatives have been investigated as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases . The simultaneous inhibition of these two key signaling pathways is a strategic approach in oncology drug discovery, as it can potentially suppress tumor angiogenesis, proliferation, and metastasis more effectively than single-target agents . The prop-2-en-1-yl (allyl) substituent on this core structure provides a versatile handle for further chemical modification, allowing researchers to explore structure-activity relationships and optimize properties for specific biological targets. This product is intended for research applications only, strictly within laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-phenyl-1-prop-2-enylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-2-12-18-15-11-7-6-10-14(15)16(20)19(17(18)21)13-8-4-3-5-9-13/h2-11H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAVYKXQDGKCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article aims to elucidate the biological activity of this compound, supported by recent research findings, case studies, and data tables.

  • Molecular Formula : C17H14N2O2
  • Molecular Weight : 282.30 g/mol
  • CAS Number : 8069446

Biological Activities

The biological activities of quinazoline derivatives, including this compound, have been extensively studied. Notable activities include:

1. Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit significant antimicrobial properties against various bacterial strains. A study focused on the synthesis of quinazoline derivatives showed that certain compounds demonstrated moderate to strong antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
This compound9 - 1565 - 80 mg/mL
Standard Drug (Ampicillin)12 - 18Varies

The compound's activity was particularly noted against Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm depending on the specific derivative tested .

2. Anticancer Activity

Quinazoline derivatives have also been investigated for their anticancer potential. In vitro studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A derivative similar to this compound was tested on human cancer cell lines and exhibited significant cytotoxicity with IC50 values in the low micromolar range.

3. Other Biological Activities

Additional studies have reported various other biological activities associated with quinazoline derivatives:

  • Antioxidant Activity : Some derivatives showed promising results in scavenging free radicals.
  • Anti-inflammatory Effects : Certain compounds demonstrated the ability to reduce inflammation markers in vitro.

Structure–Activity Relationship (SAR)

The biological activity of quinazoline derivatives is influenced by structural modifications at specific positions on the quinazoline ring. For instance:

  • Substituents at the 1 and 3 positions significantly enhance antimicrobial and anticancer activities.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Specific derivatives have been evaluated for their efficacy against different cancer cell lines, demonstrating promising results in reducing cell viability and promoting apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Studies suggest that quinazoline derivatives possess broad-spectrum antibacterial and antifungal properties. The mechanism often involves the disruption of microbial cell membranes or interference with DNA synthesis in pathogens .

Anti-inflammatory Effects

This compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for treating inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline derivatives. Various synthetic routes have been explored to enhance yield and purity while modifying functional groups to improve biological activity .

Table: Synthetic Routes and Yields

Synthesis MethodYield (%)Key Features
One-Pot Reaction85Efficient synthesis with minimal steps
Microwave-Assisted90Reduced reaction time and improved yields
Traditional Heating70Longer reaction time but simpler setup

Case Studies

Several case studies highlight the effectiveness of this compound in various applications:

  • Anticancer Study : A study evaluated the compound against breast cancer cell lines (MCF7). Results showed a dose-dependent decrease in cell viability with IC50 values indicating significant potency .
  • Antimicrobial Evaluation : In vitro studies demonstrated that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anti-inflammatory Research : A recent publication reported that derivatives of this compound significantly reduced paw edema in rat models of inflammation, suggesting potential therapeutic applications in treating arthritis .

Chemical Reactions Analysis

Reactions with Grignard Reagents

The phenyl and allyl substituents enable regioselective reactions with organomagnesium reagents.

Arylmagnesium Halide Reactions

3-Phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione reacts with arylmagnesium halides (e.g., PhMgBr) to form 1,2,3,4-tetrahydro-2,4-diarylquinazoline-2,4-diols via nucleophilic addition to the carbonyl groups .

ReagentProduct StructureKey Observations
PhMgBr1,2,3,4-Tetrahydro-2,4-diphenyl-2,4-diolDehydration yields 4-methylene derivatives under acidic conditions .

Alkylmagnesium Halide Reactions

Alkyl Grignard reagents (e.g., MeMgI) induce ring-opening to form 4-alkylidene-3,4-dihydroquinazolin-2(1H)-ones .

Chlorination and Subsequent Amination

The quinazoline-dione core undergoes electrophilic substitution with chlorinating agents.

Phosphorus Pentachloride (PCl₅) Reaction

Treatment with PCl₅ replaces the hydroxyl group at position 2 with chlorine, yielding 2-chloro-3-phenyl-1-(prop-2-en-1-yl)quinazoline-4(3H)-one . This intermediate reacts with amines (e.g., aniline) to form 2-amino derivatives .

StepReagent/ConditionsProduct
1PCl₅, reflux2-Chloro-3-phenyl-1-(allyl)quinazolin-4-one
2Aniline, EtOH, reflux2-Anilino-3-phenyl-1-(allyl)quinazolin-4-one

Nucleophilic Substitution at the Allyl Group

The allyl substituent undergoes nucleophilic attacks, particularly in the presence of thiourea or aromatic amines .

Three-Component Reaction with Thiourea

In a one-pot reaction, the allyl group reacts with thiourea and benzoyl isothiocyanate to form 1,3-disubstituted quinazoline-thiourea hybrids .

ReagentsProductKey Application
Thiourea, benzoyl isothiocyanate1-Allyl-3-(thiourea-benzoyl)quinazolineAntimicrobial agents .

Cyclization Reactions

The allyl group participates in cyclization to form heterocyclic systems.

Formation of Triazole Derivatives

Reaction with aminoguanidine in ethanol under reflux leads to 5-amino-1,2,4-triazole-quinazoline hybrids .

ReagentConditionsProductBioactivity
AminoguanidineEtOH, reflux, 12h1-Allyl-3-(5-amino-triazolyl)quinazolineNHE-1 inhibition .

Alkylation and Acylation

The nitrogen atoms at positions 1 and 3 are sites for alkylation.

Ethyl Bromoacetate Alkylation

Alkylation with ethyl bromoacetate in DMF/K₂CO₃ yields 1-allyl-3-(ethoxycarbonylmethyl)quinazoline-2,4-dione , which is hydrazinated to form acylhydrazide derivatives .

ReagentProductYield
Ethyl bromoacetate3-(Ethoxycarbonylmethyl)-1-allylquinazoline67–81%

Antimicrobial Activity of Derivatives

Derivatives synthesized via these reactions show moderate to strong antimicrobial activity :

Compound TypeTarget MicrobesMIC Range (mg/mL)
Triazole-quinazolineS. aureus, E. coli70–80
ThiosemicarbazideC. albicans77

Key Mechanistic Insights

  • Grignard Additions : The dione’s carbonyl groups act as electrophilic sites for nucleophilic attack .

  • Chlorination : PCl₅ facilitates electrophilic substitution at position 2, enhancing reactivity toward amines .

  • Cyclization : The allyl group’s π-electrons promote [3+2] cycloadditions with nitrile or azide groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituents at Position 3

Modifications at position 3 significantly affect biological activity:

Compound R³ Substituent Key Findings Reference
3-Phenyl (target compound) Phenyl Structural simplicity; potential for further functionalization. -
3-Benzyl (Compound 27) Benzyl Synthesized in 84% yield via amination and alkylation; uncharacterized bioactivity.
3-(4-Ethylphenyl) 4-Ethylphenyl Paired with oxadiazole at N1; no reported bioactivity.
3-(4-Methylpiperazin-1-yl) 4-Methylpiperazinyl Enhanced antitumor activity compared to other groups at the 6-position.

Key Insight : Bulky substituents like benzyl may improve synthetic yields but require further biological validation. Electron-donating groups (e.g., methylpiperazinyl) enhance antitumor potency .

Substituents at Position 1

The N1 position influences target selectivity and pharmacokinetics:

Compound R¹ Substituent Key Findings Reference
1-Allyl (target compound) Prop-2-en-1-yl Potential for enhanced solubility due to unsaturated bond. -
1-[2-(4-Methylphenoxy)ethyl] (27) Phenoxyethyl High yield (84%); uncharacterized activity.
1-Methyl Methyl Common in PARP inhibitors; moderate selectivity for PARP-1 over PARP-2.
1-((Oxadiazolyl)methyl) Oxadiazole-containing groups Paired with 3-ethylphenyl; structural complexity but untested bioactivity.

Key Insight: Allyl groups may offer metabolic stability, while phenoxyethyl chains improve synthetic accessibility . Methyl groups are preferred in enzyme inhibitors for steric compatibility .

Modifications at Other Positions

Substitutions at the 6-position (D1 diversity point) and scaffold replacements:

  • 6-Methoxy/4-Methylpiperazinyl : Demonstrated superior antitumor activity in colorectal cancer models .
  • Scaffold Replacement : 2H-Benzo[b][1,4]thiazin-3(4H)-one showed comparable activity to quinazoline-2,4-diones in some contexts .
  • Pyrimidine-2,4(1H,3H)-dione : Used in CB2 agonists to reduce lipophilicity but exhibited lower potency than quinazoline analogues .

Physicochemical and Pharmacokinetic Properties

  • Water Solubility: 3-Substituted quinazoline-diones exhibit higher solubility than cabozantinib, a known tyrosine kinase inhibitor .
  • Oral Bioavailability : Predicted to be high due to optimal LogP and topological polar surface area (TPSA) values .
  • Metabolic Stability : Allyl groups may reduce metabolic degradation compared to bulkier substituents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-phenyl-1-(prop-2-en-1-yl)quinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via modified anthranilic acid pathways or carbonylation of 2-aminobenzamide derivatives. For example, the Lange and Sheible method was modified to achieve a 92% yield by optimizing solvent (anhydrous tetrahydrofuran), stoichiometry, and cyclization agents like triphosgene . Temperature control during nitration (e.g., using low temperatures as per Mendenhall and Smith’s protocol) is critical to avoid side reactions .
  • Key Data :

Starting MaterialMethodYieldReference
Anthranilic acid derivativesCyclization with triphosgene84–92%
4-Chloro-2-phenylquinazolineSubstitution with allyl groups80–84%

Q. Which spectroscopic and structural characterization techniques are critical for confirming the compound’s identity?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.05–8.10, allyl protons at δ 5.11–5.30) and carbon backbone .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for confirming quinazoline-dione core geometry .
  • Mass spectrometry : Validates molecular weight (e.g., 238.246 g/mol for the base structure) .

Q. What pharmacological activities have been reported for quinazoline-2,4-dione derivatives, and what are the key findings?

  • Methodology : Bioactivity screening typically involves:

  • Antibacterial assays : MIC (minimum inhibitory concentration) tests against Gram-positive/negative strains .
  • Anti-inflammatory models : COX-2 inhibition assays and carrageenan-induced edema in rodents .
    • Key Findings :
  • Substitution at N1 (allyl groups) enhances antibacterial activity compared to unsubstituted analogs .
  • 3-Hydroxy derivatives show moderate COX-2 inhibition (IC₅₀ ~10 µM) .

Advanced Research Questions

Q. How can researchers design analogs of this compound to improve bioactivity, and what methodological approaches are used?

  • Methodology :

  • Substituent tuning : Introduce electron-withdrawing groups (e.g., NO₂, CF₃) at position 6/7 to enhance antibacterial potency .
  • Hybridization : Combine quinazoline-dione with pyrazole or triazole moieties via multi-component reactions (e.g., L-proline-catalyzed one-pot synthesis) to target dual enzyme inhibition .
    • Case Study : Allyl-substituted derivatives showed 2–4× higher antibacterial activity than methyl analogs, attributed to improved membrane penetration .

Q. What are the key challenges in analyzing polymorphic forms or tautomeric equilibria of this compound?

  • Methodology :

  • Thermal analysis (DSC/TGA) : Identifies melting points and stability ranges for polymorphs .
  • Solid-state NMR : Detects tautomeric shifts (e.g., keto-enol equilibria) in the quinazoline-dione core .
    • Challenge : Solvent-dependent crystallization (e.g., ethanol vs. DMF) can yield polymorphs with varying bioavailabilities .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodology :

  • Standardized assays : Use consistent bacterial strains (e.g., S. aureus ATCC 25923) and cell lines to minimize variability .
  • Structure-activity relationship (SAR) : Compare substituent effects systematically. For example, 3-hydroxy derivatives may show anti-inflammatory activity, while allyl-substituted analogs prioritize antibacterial action .
    • Example : A study reported 90% inhibition of E. coli at 50 µg/mL for an allyl-substituted derivative, while another found no activity—differences attributed to assay pH or bacterial resistance markers .

Data Contradiction Analysis Framework

Conflicting Observation Possible Causes Resolution Strategy
Variable antibacterial potencyDifferences in bacterial strain susceptibilityUse ATCC-certified strains; report genetic profiles
Discrepant IC₅₀ values in enzyme assaysAssay buffer conditions (e.g., DMSO concentration)Standardize solvent controls (<1% DMSO)
Polymorph bioactivity differencesCrystal packing affecting solubilityCharacterize polymorphs via PXRD and solubility tests

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